REACTION_CXSMILES
|
[Na].Br[C:3]1[CH:4]=[N:5][CH:6]=[N:7][CH:8]=1.[CH2:9]([OH:11])[CH3:10]>>[CH2:9]([O:11][C:3]1[CH:4]=[N:5][CH:6]=[N:7][CH:8]=1)[CH3:10] |^1:0|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated at 120° in an autoclave for 17 h
|
Duration
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17 h
|
Type
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CUSTOM
|
Details
|
The ethanol was removed under reduced pressure and water (5 mL)
|
Type
|
ADDITION
|
Details
|
added to the concentrate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2 (4×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated NaCI solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |